Hobz-ohmap
Hobz-ohmap
1beta-hydroxymaprounic acid 3-p-hydroxybenzoate is a pentacyclic triterpenoid that is the benzoate ester obtained by the condensation of the 3-hydroxy group of 1beta-hydroxymaprounic acid with p-hydroxybenzoic acid. Isolated from Maprounea africana, it exhibits inhibitory activity against HIV-1 reverse transcriptase. It has a role as a metabolite and a HIV-1 reverse transcriptase inhibitor. It is a benzoate ester, a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It derives from a maprounic acid and a 4-hydroxybenzoic acid.
Brand Name:
Vulcanchem
CAS No.:
155510-77-3
VCID:
VC21139951
InChI:
InChI=1S/C37H52O6/c1-32(2)18-19-37(31(41)42)17-14-25-34(5)15-12-24-33(3,4)29(43-30(40)22-8-10-23(38)11-9-22)20-28(39)36(24,7)26(34)13-16-35(25,6)27(37)21-32/h8-11,14,24,26-29,38-39H,12-13,15-21H2,1-7H3,(H,41,42)/t24-,26-,27-,28+,29-,34-,35+,36-,37+/m0/s1
SMILES:
CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C
Molecular Formula:
C37H52O6
Molecular Weight:
592.8 g/mol
Hobz-ohmap
CAS No.: 155510-77-3
Cat. No.: VC21139951
Molecular Formula: C37H52O6
Molecular Weight: 592.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1beta-hydroxymaprounic acid 3-p-hydroxybenzoate is a pentacyclic triterpenoid that is the benzoate ester obtained by the condensation of the 3-hydroxy group of 1beta-hydroxymaprounic acid with p-hydroxybenzoic acid. Isolated from Maprounea africana, it exhibits inhibitory activity against HIV-1 reverse transcriptase. It has a role as a metabolite and a HIV-1 reverse transcriptase inhibitor. It is a benzoate ester, a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It derives from a maprounic acid and a 4-hydroxybenzoic acid. |
|---|---|
| CAS No. | 155510-77-3 |
| Molecular Formula | C37H52O6 |
| Molecular Weight | 592.8 g/mol |
| IUPAC Name | (4aS,6aS,6bR,8aS,10S,12R,12aR,14aS,14bS)-12-hydroxy-10-(4-hydroxybenzoyl)oxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C37H52O6/c1-32(2)18-19-37(31(41)42)17-14-25-34(5)15-12-24-33(3,4)29(43-30(40)22-8-10-23(38)11-9-22)20-28(39)36(24,7)26(34)13-16-35(25,6)27(37)21-32/h8-11,14,24,26-29,38-39H,12-13,15-21H2,1-7H3,(H,41,42)/t24-,26-,27-,28+,29-,34-,35+,36-,37+/m0/s1 |
| Standard InChI Key | VGODRAUARQJBJM-FCWPOGGHSA-N |
| Isomeric SMILES | C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)([C@@H](C[C@@H](C3(C)C)OC(=O)C6=CC=C(C=C6)O)O)C |
| SMILES | CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C |
| Canonical SMILES | CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C |
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